molecular formula C8H6ClF3N2OS B109571 Riluzole hydrochloride CAS No. 850608-87-6

Riluzole hydrochloride

Cat. No. B109571
CAS RN: 850608-87-6
M. Wt: 270.66 g/mol
InChI Key: QEAOELIJQRYJJS-UHFFFAOYSA-N
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Description

Riluzole hydrochloride is a medication used to treat amyotrophic lateral sclerosis, also known as ALS or Lou Gehrig’s disease . It is not a cure for ALS, but it may delay the progression of the disease and prolong life . Riluzole is a glutamate antagonist used as an anticonvulsant and to prolong the survival of patients with amyotrophic lateral sclerosis .


Molecular Structure Analysis

Riluzole is a capsule-shaped, white, film-coated tablet for oral administration containing 50 mg of riluzole . Its molecular formula is C8H5F3N2OS and its molecular weight is 234.2 . The structural formula of Riluzole has been shown in various sources .


Chemical Reactions Analysis

Riluzole inhibits the release of glutamic acid from cultured neurons, and from brain slices . It also interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation and integrity of DNA, as well as autophagic and apoptotic pathways .


Physical And Chemical Properties Analysis

Riluzole is a white to slightly yellow powder that is very soluble in dimethylformamide, dimethylsulfoxide, and methanol; freely soluble in dichloromethane; sparingly soluble in 0.1 N HCl; and very slightly soluble in water and in 0.1 N NaOH .

Scientific Research Applications

Neuroprotective and Antiapoptotic Agent

Riluzole hydrochloride has been identified as a neuroprotective and antioxidant agent, showing potential benefits in neuronal cell protection. In a study examining its effects on cisplatin-induced ototoxicity in guinea pigs, riluzole demonstrated a protective effect on hair cells and the stria vascularis, highlighting its potential in mitigating ototoxicity (Üstün Bezgin et al., 2019).

Enhancement of Glutamate Uptake

Riluzole enhances glutamate uptake in rat astrocyte cultures. This effect is biphasic and concentration-dependent, suggesting a modulatory action on the glutamatergic system, which is crucial for neuroprotection, particularly in conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease (Frizzo et al., 2004).

Interaction with GABA(A) and Glycine Receptor Channels

Research shows that riluzole interacts with GABA(A) and glycine receptor channels, indicating its role in modulating neurotransmitter systems. This interaction is significant for understanding its therapeutic potential in diseases like ALS (Mohammadi et al., 2001).

Activation of P Domain K(+) Channels

Riluzole activates the P domain K(+) channels TREK-1 and TRAAK, which are important in mammalian background K(+) channels. This activation varies between sustained and transient, depending on the channel type, suggesting a complex mechanism of action (Duprat et al., 2000).

Role in Acute Spinal Cord Injury

A study on riluzole in acute spinal cord injury highlights its potential as a neuroprotective agent. It blocks voltage-gated Na+ current and activates BKCa channels in human skeletal muscle cells, which could explain its muscle relaxant actions in clinical settings (Wang et al., 2008).

Use in Psychiatric Disorders

Riluzole has been used off-label in treating psychiatric conditions, including childhood obsessive-compulsive disorder. Its antiglutamatergic properties are significant in understanding its application beyond neurodegenerative diseases (Grant et al., 2010).

Modulation of AMPA Receptors in Spinal Motor Neurons

The interaction of riluzole with AMPA receptors in spinal motor neurons has been demonstrated, suggesting its role in glutamatergic neurotransmission modulation. This is relevant for its use in ALS treatment (Albo et al., 2004).

Neuroprotection in Rodent Models

Riluzole shows promise as a neuroprotective agent in rodent models of cervical spinal cord injury. Its ability to improve locomotor recovery and axonal integrity highlights its potential therapeutic applications (Wu et al., 2013).

Stimulation of Neurotrophic Factors

Riluzole stimulates the synthesis of nerve growth factor, brain-derived neurotrophic factor, and glial cell line-derived neurotrophic factor in cultured mouse astrocytes, indicating its potential in promoting neurotrophic effects (Mizuta et al., 2001).

Antiglutamatergic Effect Comparison

Comparative studies have been conducted to evaluate riluzole's antiglutamatergic effects, particularly in relation to epilepsy treatment. Its effectiveness against limbic seizure and absence seizure was more pronounced than valproic acid (Kim et al., 2007).

Impact on Dopamine Neurons

Riluzole's neuroprotective potential extends to dopamine neurons, as seen in studies using primary rat mesencephalic cultures. This suggests its potential utility in Parkinson's disease (Storch et al., 2000).

Central and Peripheral Modulating Effects

Research has demonstrated that riluzole exerts both central and peripheral modulating effects, with implications for understanding its neuroprotective mechanisms in ALS. This includes changes in cortical excitability and peripheral nerve function (Vucic et al., 2013).

Inhibition of Endothelial Cell Proliferation

Riluzole inhibits VEGF-induced endothelial cell proliferation, suggesting its potential application in treating proliferative retinopathies. This effect was observed both in vitro and in vivo (Yoo et al., 2005).

Mechanism of Action

Target of Action

Riluzole hydrochloride primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excessive release can lead to neuronal injury. Voltage-dependent sodium channels are associated with damaged neurons .

Mode of Action

This compound acts as a glutamate antagonist . It inhibits the release of glutamate (activation of glutamate reuptake), inactivates voltage-dependent sodium channels, and interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors . It has also been reported to directly inhibit the kainate and NMDA receptors .

Biochemical Pathways

This compound affects neurons by inhibiting excitatory amino acid release, inhibiting events following stimulation of excitatory amino acid receptors, and stabilizing the inactivated state of voltage-dependent sodium channels . It has demonstrated neuroprotective activity in vivo and in vitro .

Pharmacokinetics

Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation . The oral bioavailability of riluzole is approximately 60% . With multiple-dose administration, riluzole accumulates in plasma by about twofold .

Result of Action

This compound is indicated for the treatment of patients with amyotrophic lateral sclerosis (ALS). It extends survival and/or time to tracheostomy . It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that riluzole’s dependency on the cytochrome P450 (CYP1A2) for metabolism could potentially interact with CYP1A2 substrates, inhibitors, and inducers . Therefore, the presence of these substances in the patient’s environment could affect the action of riluzole.

Safety and Hazards

Riluzole is fatal if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Riluzole has been evaluated in cancer cells and indicated to block cell proliferation and/or induce cell death . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . This suggests that Riluzole has potential future directions in the field of cancer treatment .

properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOELIJQRYJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-(trifluoromethoxy)-benzothiazole in methanol (10 ml) is added 37% HCl (1 ml) dropwise, and the precipitate recrystallised from methanol to give quantitative yield of the hydrochloride, as white needles, m.p.: 214-216° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?

A1: this compound exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with this compound prior to cisplatin administration. [] Transmission electron microscopy further revealed that this compound helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []

Q2: Are there any analytical methods available to assess the quality and purity of this compound in pharmaceutical formulations?

A3: Yes, several analytical methods have been developed and validated for characterizing this compound in both bulk form and pharmaceutical dosage forms. [, ] These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for separating, identifying, and quantifying this compound in various matrices. [, ] It offers high sensitivity, accuracy, and reproducibility for quality control purposes.

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